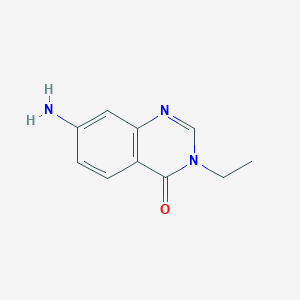

7-amino-3-ethylquinazolin-4(3H)-one

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-amino-3-ethylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-13-6-12-9-5-7(11)3-4-8(9)10(13)14/h3-6H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOIVWDWSYAZRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C(C1=O)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Amino 3 Ethylquinazolin 4 3h One and Analogues

Historical and Classical Synthetic Approaches to Quinazolinone Cores

The quinazolinone scaffold is a foundational structure in many biologically active compounds. thieme-connect.combgu.ac.il Over the years, several classical methods have been established for its synthesis, primarily revolving around the use of anthranilic acid and its derivatives. researchgate.net

Niementowski Reaction and its Variations

First reported by Stefan Niementowski in 1895, the Niementowski quinazoline (B50416) synthesis is a cornerstone reaction in this field. wikipedia.orgchempedia.info It traditionally involves the thermal condensation of an anthranilic acid with an amide to form a 4-oxo-3,4-dihydroquinazoline (also known as a 4(3H)-quinazolinone). wikipedia.orgnih.gov

The reaction is valued for its directness in creating the quinazolinone ring system. nih.gov However, the classical approach often requires high temperatures and can result in lengthy reaction times. nih.govfrontiersin.org To address these limitations, numerous variations have been developed. One significant modification involves the use of microwave irradiation, which can dramatically accelerate the reaction and improve yields, often under solvent-free conditions. nih.govijarsct.co.inresearchgate.net For instance, the reaction of anthranilic acid with formamide (B127407) under microwave irradiation has been shown to produce quinazolinone in high purity with operational simplicity. nih.gov Another variation, sometimes referred to as the Niementowski modification of the Friedlander synthesis, utilizes isatoic anhydride (B1165640) in place of anthranilic acid. nih.gov This method has also been successfully adapted to microwave-assisted, solvent-free conditions for the efficient synthesis of complex quinazolinone alkaloids. nih.gov

Table 1: Comparison of Classical vs. Microwave-Assisted Niementowski Reaction

| Feature | Classical Niementowski Reaction | Microwave-Assisted Niementowski Reaction |

| Energy Source | Thermal Heating | Microwave Irradiation |

| Reaction Time | Lengthy (hours to days) | Rapid (minutes) nih.gov |

| Conditions | High temperatures nih.gov | Often solvent-free ijarsct.co.inresearchgate.net |

| Yields | Moderate to good | Moderate to excellent ijarsct.co.in |

| Work-up | Often tedious | Generally simple nih.gov |

Cyclization Reactions from Anthranilic Acid Derivatives

Beyond the Niementowski reaction, several other cyclization strategies using anthranilic acid derivatives are widely employed for constructing the quinazolinone core. researchgate.nettandfonline.com A prevalent method involves the initial acylation of anthranilic acid with an acyl chloride, followed by dehydration, typically with acetic anhydride, to form a 2-substituted-3,1-benzoxazin-4-one intermediate. tandfonline.comnih.gov This highly reactive benzoxazinone (B8607429) is then treated with a primary amine, which displaces the ring oxygen to yield the desired 3-substituted-quinazolin-4(3H)-one. nih.govnih.gov

Another common approach involves the one-pot reaction of anthranilic acid, an orthoformate (like trimethyl or triethyl orthoformate), and an amine. tandfonline.comtandfonline.com This method can be performed under thermal or microwave conditions to yield various 3-substituted-quinazolin-4(3H)-ones. tandfonline.com The use of different starting materials like 2-aminobenzonitriles or 2-halobenzamides also provides alternative pathways to the quinazolinone scaffold through various cyclization reactions. researchgate.netnih.gov

Targeted Synthesis of 7-Amino-3-ethylquinazolin-4(3H)-one

While general methods provide the foundational chemistry, the synthesis of a specifically substituted compound like this compound requires a more targeted approach, often involving multi-step sequences with careful consideration of functional group compatibility.

Precursor Synthesis and Functional Group Transformations

A direct, single-step synthesis for this compound is not commonly reported. The synthesis is typically achieved through a strategic sequence involving the construction of a precursor molecule followed by functional group transformations. A logical and frequently employed strategy is the "nitro-reduction" route.

This process would begin with a substituted anthranilic acid, specifically 4-nitroanthranilic acid , as the starting material. This precursor contains the nitrogen functionality at the correct position (which will become position 7 in the final quinazolinone ring). The synthesis would proceed as follows:

Formation of the Benzoxazinone Intermediate: The 4-nitroanthranilic acid is first acylated. For the "ethyl" group at position 2, this would involve reaction with propionyl chloride or propionic anhydride. Subsequent cyclization via dehydration (e.g., heating with acetic anhydride) would yield 2-ethyl-7-nitro-3,1-benzoxazin-4-one .

Quinazolinone Ring Formation: The nitro-benzoxazinone intermediate is then reacted with a suitable amine to form the N-substituted quinazolinone. To introduce the ethyl group at the N-3 position, ethylamine would be used. This reaction would form 3-ethyl-7-nitroquinazolin-4(3H)-one .

Reduction of the Nitro Group: The final and crucial step is the reduction of the nitro group at the 7-position to an amino group. This is a standard functional group transformation in organic synthesis. Common methods include catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere, or chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid. rsc.org This reduction step converts 3-ethyl-7-nitroquinazolin-4(3H)-one into the target compound, This compound .

An alternative, though less direct route, could involve starting with methyl 2-aminobenzoate, converting it to 3-amino-2-ethylquinazolin-4(3H)-one, nih.govresearchgate.net and then attempting to selectively nitrate (B79036) the 7-position, followed by reduction. However, controlling the regioselectivity of the nitration on an existing quinazolinone ring can be challenging, making the precursor nitro-anthranilic acid approach more reliable.

Optimization of Reaction Conditions and Yield

Table 2: Potential Optimization Parameters for Synthesis

| Reaction Step | Key Parameters for Optimization | Potential Reagents/Conditions | Expected Outcome |

| Acylation/Cyclization | Temperature, reaction time, choice of dehydrating agent. | Acetic anhydride, phosphorus pentoxide. ijpsr.comtechnion.ac.il | Maximize yield of the benzoxazinone intermediate while minimizing side reactions. |

| Amination | Solvent, temperature, reaction time, stoichiometry of ethylamine. | Ethanol, chloroform, or ethylene (B1197577) glycol as solvent; reflux conditions. nih.gov | Efficient conversion of the benzoxazinone to the N-ethyl quinazolinone. |

| Nitro Reduction | Choice of reducing agent, catalyst loading (for hydrogenation), solvent, temperature, pH. | 5% or 10% Pd/C with H₂ balloon, SnCl₂/HCl, Fe/AcOH. rsc.org | High-yield, clean conversion to the final amino product without over-reduction or side-product formation. |

For the nitro reduction step, catalytic hydrogenation is often preferred as it is a "cleaner" reaction, with the only byproduct being water, and the catalyst can be removed by simple filtration. rsc.org However, the choice of solvent and control of hydrogen pressure are important to ensure complete reaction without affecting other parts of the molecule. Chemical reductants like SnCl₂ are also effective, but the work-up procedure can be more complex, often requiring careful pH adjustment to isolate the product.

Advanced Synthetic Strategies for Quinazolinone Scaffolds

The field of synthetic organic chemistry is continually evolving, leading to more efficient, versatile, and environmentally benign methods for constructing complex molecules like quinazolinones. thieme-connect.combgu.ac.il These advanced strategies often employ transition-metal catalysis or novel reaction cascades.

Modern approaches include:

Transition-Metal-Catalyzed Reactions: Copper and palladium catalysts are frequently used to facilitate C-N bond formation and cyclization reactions. researchgate.netresearchgate.net For example, copper-catalyzed methods have been developed for the synthesis of quinazolines from 2-halobenzoic acids and amidines, or from (2-aminophenyl)methanols and aldehydes. researchgate.netmdpi.com Palladium-catalyzed C-H activation/cyclization represents another powerful tool for building the quinazolinone core from readily available starting materials. researchgate.net

Oxidative Condensation/Cyclization: These methods involve the condensation of precursors like 2-aminobenzamides with aldehydes, followed by an in-situ oxidation step to form the quinazolinone ring. organic-chemistry.orggoogle.com Various oxidants can be employed, and some methods even use air as the terminal oxidant, representing a green chemistry approach. google.com

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.net Iodine-catalyzed MCRs of indoles, glyoxylic acid, and amines have been reported for quinazolinone synthesis. researchgate.net

Flow Chemistry and Photoredox Catalysis: These emerging technologies offer precise control over reaction conditions, enhance safety, and can enable novel reaction pathways that are difficult to achieve with traditional batch chemistry.

These advanced strategies provide powerful alternatives to classical methods, often offering higher yields, broader substrate scope, and milder reaction conditions for the synthesis of diverse quinazolinone libraries. thieme-connect.commdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient synthesis of heterocyclic compounds, including quinazolinones. researchgate.netnih.gov This method often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netnih.gov

The Niementowski quinazoline synthesis, a common method for forming the 3H-quinazolin-4-one ring, traditionally involves high temperatures and long reaction times. nih.gov Microwave irradiation (MWI) has been successfully applied to this reaction, significantly reducing reaction times from hours to minutes and improving yields. researchgate.netnih.gov For instance, the synthesis of 6,7-disubstituted quinazolin-4(3H)-ones has been achieved in just 5 minutes with an 87% yield under microwave irradiation, a significant improvement over the 5 hours required with conventional heating. nih.gov

Several microwave-assisted protocols for quinazolinone synthesis have been reported, utilizing various starting materials and catalysts. researchgate.net One approach involves the condensation of anthranilamide with aldehydes under microwave conditions. nih.gov Another method describes a one-pot tandem ring-opening and iodine-catalyzed oxidative cyclization of isatoic anhydride with aldehydes in water under microwave irradiation. researchgate.net

Microwave-assisted synthesis has also been employed in iron-catalyzed cyclization reactions to produce quinazolinone derivatives. rsc.orgresearchgate.netsci-hub.cat These reactions can be carried out in environmentally friendly solvents like water, making the process greener. rsc.orgresearchgate.netsci-hub.cat For example, a method for synthesizing quinazolinone derivatives from substituted 2-halobenzoic acids and amidines using microwave-assisted iron-catalyzed cyclization in water has been developed, offering good to excellent yields in a short time. rsc.orgsci-hub.cat

A convergent microwave-assisted synthesis of quinazolinones has been described using the bio-sourced solvent pinane (B1207555). nih.gov This method allows for the selective preparation of either diamide (B1670390) intermediates or the final quinazolinone products in high yields. nih.gov The use of pinane is advantageous as it is a renewable and recyclable solvent, contributing to the sustainability of the process. nih.gov

Interactive Table: Comparison of Microwave-Assisted vs. Conventional Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives nih.gov

| Compound | Method | Reaction Time (h) | Yield (%) |

| 2a | Conventional | 24 | 85 |

| 2a | Microwave | 0.75 | 92 |

| 2b | Conventional | 48 | 16 |

| 2b | Microwave | 1 | 31 |

| 2c | Conventional | 24 | 72 |

| 2c | Microwave | 0.5 | 88 |

| 2d | Conventional | 24 | 80 |

| 2d | Microwave | 0.5 | 85 |

| 2e | Conventional | 24 | 55 |

| 2e | Microwave | 0.5 | 63 |

| 2f | Conventional | 24 | 78 |

| 2f | Microwave | 0.5 | 89 |

Ultrasound-Promoted Reactions

Ultrasound irradiation has been recognized as an effective and environmentally friendly method for promoting organic reactions. researchgate.netnih.goviau.ir This technique, known as sonochemistry, can enhance reaction rates, improve yields, and often allows for milder reaction conditions compared to conventional methods. researchgate.netiau.ir

A facile and efficient ultrasound-assisted synthesis of quinazolinones from o-aminobenzamides and aldehydes has been reported. rsc.orgrsc.org This method proceeds at ambient temperature and pressure without the need for a metal catalyst, affording the desired products in just 15 minutes with moderate to excellent yields. rsc.orgrsc.org The use of ultrasound eliminates the need for high temperatures and pressures, making it an attractive alternative for chemical transformations. rsc.org

In another application, ultrasound irradiation has been used in combination with heterogeneous catalysts for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net For instance, Pt-MWCNTs nanocomposites have been shown to be an excellent catalyst for the one-pot, three-component coupling reaction of isatoic anhydride, aldehydes, and primary amines or ammonium (B1175870) acetate (B1210297) under ultrasound irradiation. researchgate.net This method offers advantages such as short reaction times and high yields. researchgate.net Similarly, mesoporous CoAl2O4 spinel nanocrystals have been used to promote the synthesis of quinazolinones under ultrasonic conditions. iau.ir

An environmentally friendly and mild Bischler cyclization under ultrasound has been developed to access quinazolines with diverse substitutions. nih.gov This method highlights the potential of ultrasound in promoting cyclization reactions for the synthesis of complex heterocyclic systems. nih.gov

Interactive Table: Effect of Different Parameters on Ultrasound-Assisted Quinazolinone Synthesis iau.ir

| Entry | Catalyst | Solvent | Power (W) | Time (min) | Yield (%) |

| 1 | KAl(SO4)2·12H2O | Acetonitrile (B52724) | 40 | 60 | 45 |

| 2 | Silica sulfuric acid | Water | 40 | 60 | 50 |

| 3 | Al(H2PO4)3 | Methanol | 40 | 60 | 65 |

| 4 | nano-CoAl2O4 | Ethanol | 40 | 20 | 92 |

| 5 | nano-CoAl2O4 | Acetone | 40 | 20 | 80 |

| 6 | nano-CoAl2O4 | Ethanol | 20 | 20 | 75 |

| 7 | nano-CoAl2O4 | Ethanol | 60 | 20 | 92 |

Metal-Catalyzed Coupling and Cyclization Reactions

Metal-catalyzed reactions are pivotal in the synthesis of quinazolinones, enabling the formation of key carbon-nitrogen and carbon-carbon bonds with high efficiency and selectivity. Palladium, copper, and zinc are among the most utilized metals in these transformations.

Palladium-Catalyzed Methodologies

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively used for the construction of quinazolinone scaffolds. nih.gov These methods often involve cross-coupling and cyclization reactions, providing access to a wide variety of substituted quinazolinones. acs.orgacs.orgnih.gov

A novel palladium-catalyzed three-component reaction has been developed for the synthesis of quinazolin-4(3H)-ones from readily available 2-aminobenzamides and aryl halides via an isocyanide insertion/cyclization sequence. acs.orgacs.org This methodology is operationally simple and provides moderate to excellent yields. acs.orgacs.org Another approach involves the palladium-catalyzed intramolecular C(sp2)-H carboxamidation of N-arylamidines to yield 2-aryl(alkyl)quinazolin-4(3H)-ones. nih.gov This reaction uses carbon monoxide as a carbonyl source and offers good atom economy. nih.gov

Furthermore, a palladium-catalyzed double carbonylation process has been reported for the synthesis of isoindolo[1,2-b]quinazoline-10,12-diones from bromoanilines and bromobenzonitriles. nih.gov This three-component reaction is highly efficient, involving the insertion of two molecules of carbon monoxide. nih.gov The development of magnetically recoverable palladium catalysts has also contributed to more sustainable synthetic routes, allowing for easy catalyst separation and reuse. frontiersin.org

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer a cost-effective and versatile alternative for the synthesis of quinazolinone derivatives. thieme-connect.comnih.govnih.gov These methods are particularly useful for forming C-N bonds in cyclization reactions.

A general and highly efficient copper-catalyzed method has been developed for the synthesis of quinazoline and quinazolinone derivatives via cascade reactions of amidine hydrochlorides with substituted 2-halobenzaldehydes, 2-halophenylketones, or methyl 2-halobenzoates. nih.gov This approach is simple, economical, and practical. nih.gov Another versatile method involves the copper-catalyzed synthesis of 2-amino-4(3H)-quinazolinone derivatives from readily available 2-halobenzoic acids and guanidines, using inexpensive copper(I) iodide as the catalyst. thieme-connect.com

Copper-mediated one-pot synthesis of quinazolinone derivatives has also been achieved through in situ amine generation using aqueous ammonia (B1221849) as the nitrogen source. nih.gov This method allows for the formation of multiple C-N bonds in a single step with good to excellent yields. nih.gov Additionally, copper-catalyzed oxidative coupling of N-arylamidines with aromatic alcohols or aldehydes provides another route to quinazoline derivatives. mdpi.com

Zinc-Catalyzed Approaches

Zinc catalysts have also been employed in the synthesis of quinazolinone derivatives, often in conjunction with other metals or as a primary catalyst for specific transformations.

A relay catalysis system involving rhodium(III) and zinc(II) has been used for the synthesis of quinazoline N-oxides from ketoximes and 1,4,2-dioxazol-5-ones. nih.govacs.org In this process, a Rh(III)-catalyzed C-H activation and amidation is followed by a Zn(II)-catalyzed cyclization. nih.govacs.org This method is efficient and proceeds under mild conditions. acs.org

Zinc chloride has been shown to be an effective Lewis acid catalyst for the cyclization of acyclic ureido-benzoate esters to quinazolinediones. researchgate.net This approach offers a cost-effective and time-efficient alternative to traditional methods for synthesizing these important heterocyclic compounds. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinazolinones to reduce the environmental impact of chemical processes. frontiersin.orgnih.gov These approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

The use of water as a solvent in organic synthesis is a key aspect of green chemistry. rsc.orgresearchgate.net Microwave-assisted, iron-catalyzed synthesis of quinazolinone derivatives in water is a prime example of a green synthetic method. rsc.orgresearchgate.netsci-hub.cat This approach avoids the use of hazardous organic solvents and offers high efficiency. rsc.orgresearchgate.net

Another green strategy is the use of recyclable catalysts. A novel magnetically recoverable palladium catalyst has been employed for the synthesis of quinazolinones in an eco-friendly PEG/water solvent system. frontiersin.org This catalyst can be easily recovered using an external magnet and reused multiple times without significant loss of activity, enhancing the cost-effectiveness and sustainability of the process. frontiersin.org

Ultrasound-assisted synthesis also aligns with the principles of green chemistry by enabling reactions to proceed under milder conditions and often without the need for catalysts. nih.govrsc.org The development of a metal-free synthetic method for 2-substituted quinazolines using a salicylic (B10762653) acid-catalyzed oxidative condensation of o-aminobenzylamines and benzylamines with atmospheric oxygen is another significant step towards greener synthesis. nih.gov Furthermore, the use of bio-sourced solvents like pinane in microwave-assisted synthesis provides a renewable and sustainable alternative to traditional petroleum-based solvents. nih.gov

Derivatization Strategies for Enhancing Molecular Diversity around the this compound Core

The 7-amino group on the quinazolinone scaffold provides a key handle for further chemical modifications, allowing for the generation of a diverse library of compounds. Common derivatization strategies include acylation, alkylation, and the formation of Schiff bases, which can significantly alter the physicochemical and biological properties of the parent molecule.

For instance, the amino group can be readily acylated using various acylating agents such as acetyl chloride to form the corresponding acetamides. rsc.org This reaction is typically carried out in a suitable solvent like toluene (B28343) at elevated temperatures. rsc.org Similarly, reaction with substituted benzene (B151609) sulfonyl chlorides can yield sulfonamide derivatives. tandfonline.com

The formation of Schiff bases is another facile derivatization route, achieved by reacting the amino group with a variety of aldehydes. nih.gov This reaction is often catalyzed by acids and can introduce a wide range of substituents onto the quinazolinone core.

Furthermore, the quinazolinone ring system itself can be a platform for derivatization. For example, the presence of a basic side chain at position 6 or 7 of the quinazoline nucleus has been shown to play a significant role in determining the cytotoxicity of these compounds. nih.gov The synthesis of various N-substituted derivatives at the 3-position is also a common strategy to explore structure-activity relationships. nih.gov

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Acylation | Acetyl chloride | Acetamides | rsc.org |

| Sulfonylation | Substituted benzene sulfonyl chlorides | Sulfonamides | tandfonline.com |

| Schiff Base Formation | Aldehydes | Imines (Schiff bases) | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 7 Amino 3 Ethylquinazolin 4 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

Specific experimental ¹H NMR, ¹³C NMR, and 2D NMR data for 7-amino-3-ethylquinazolin-4(3H)-one are not extensively available in the cited public literature. However, a hypothetical analysis based on its structure would be expected to yield distinct signals corresponding to each unique proton and carbon atom.

¹H NMR Spectroscopy would be used to identify all non-equivalent protons. The aromatic region would show signals for the three protons on the benzene (B151609) ring, with their splitting patterns (e.g., doublet, singlet) and coupling constants revealing their relative positions. The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The protons of the amino group (-NH₂) would likely appear as a broad singlet.

¹³C NMR Spectroscopy provides a count of the unique carbon environments. The spectrum would show distinct peaks for the two carbons of the ethyl group, the six carbons of the quinazoline (B50416) core's aromatic ring, and the two carbons of the pyrimidinone ring (C=O and N=C-N). The chemical shifts would confirm the presence of carbonyl and aromatic carbons.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. COSY would reveal proton-proton couplings (e.g., between the -CH₂- and -CH₃ of the ethyl group), while HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Hypothetical ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (C5-H) | ~7.8 | d |

| Aromatic H (C6-H) | ~6.8 | dd |

| Aromatic H (C8-H) | ~6.7 | d |

| N-CH₂ (ethyl) | ~4.0 | q |

| CH₃ (ethyl) | ~1.3 | t |

| NH₂ | ~5.0 | br s |

| N=CH | ~8.1 | s |

Hypothetical ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (C4) | ~162 |

| N=C-N (C2) | ~155 |

| Aromatic C-NH₂ (C7) | ~150 |

| Aromatic C4a | ~148 |

| Aromatic C8a | ~120 |

| Aromatic C5 | ~128 |

| Aromatic C6 | ~115 |

| Aromatic C8 | ~110 |

| N-CH₂ (ethyl) | ~40 |

| CH₃ (ethyl) | ~14 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. While specific experimental IR spectra for this compound are not available in the searched literature, the expected characteristic absorption bands can be predicted based on its structure. These bands correspond to the vibrational frequencies of specific bonds.

Key expected vibrational frequencies would include:

N-H stretching: The amino group (-NH₂) would show two distinct bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H bonds would appear as a group of bands around 3000-3100 cm⁻¹, while aliphatic C-H bonds of the ethyl group would be observed just below 3000 cm⁻¹.

C=O stretching: A strong, sharp absorption band characteristic of the amide carbonyl group in the quinazolinone ring would be prominent around 1650-1680 cm⁻¹.

C=N stretching: The imine-like C=N bond within the heterocyclic ring would show an absorption in the 1610-1640 cm⁻¹ region.

C=C stretching: Aromatic ring skeletal vibrations would appear in the 1450-1600 cm⁻¹ range.

N-H bending: The amino group would also exhibit a bending vibration around 1580-1650 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amine | N-H stretch | 3300-3500 | Medium |

| Aromatic C-H | C-H stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H | C-H stretch | 2850-2960 | Medium |

| Carbonyl | C=O stretch | 1650-1680 | Strong |

| Imine | C=N stretch | 1610-1640 | Medium |

| Aromatic | C=C stretch | 1450-1600 | Medium-Strong |

| Amine | N-H bend | 1580-1650 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (Molecular Formula: C₁₀H₁₂N₄O), the exact molecular weight can be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. mdpi.com While specific mass spectra for the title compound are not detailed in the provided search results, a typical electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺.

The fragmentation pattern would likely involve the loss of the ethyl group, cleavage of the quinazolinone ring system, and other characteristic fragmentations that would help to piece together the structure.

Expected Mass Spectrometry Data for this compound

| Data Type | Predicted Value |

| Molecular Formula | C₁₀H₁₂N₄O |

| Molecular Weight | 204.23 g/mol |

| [M+H]⁺ (ESI-MS) | m/z 205.1033 |

| Key Fragmentation Ion | [M - C₂H₅]⁺ (loss of ethyl group) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the aromatic and heterocyclic rings in this compound.

Although specific UV-Vis absorption data for this compound is not available in the searched results, the spectrum would be expected to show characteristic absorption maxima (λ_max) due to π → π* and n → π* transitions associated with the quinazolinone chromophore. mdpi.com The presence of the amino group, an auxochrome, would likely cause a bathochromic (red) shift in the absorption bands compared to an unsubstituted quinazolinone. nih.gov

Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λ_max (nm) | Associated Chromophore |

| π → π | ~250-280 | Benzene ring |

| π → π | ~300-340 | Quinazolinone system |

| n → π* | >350 | Carbonyl group |

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

No crystal structure has been published for this compound in the reviewed literature. However, studies on closely related compounds, such as 3-amino-2-ethylquinazolin-4(3H)-one, reveal that the quinazolinone ring system is essentially planar. nih.govresearchgate.net In the case of this compound, a successful crystal structure determination would confirm the planarity of the fused ring system and determine the orientation of the ethyl and amino substituents. It would also reveal intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen, which dictate the crystal packing. nih.govnih.gov

Hypothetical Crystal Data for this compound

| Parameter | Predicted Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Bond Lengths (Å) | Precise values for all bonds (e.g., C=O, C-N, C-C) |

| Bond Angles (°) | Precise values for all angles (e.g., C-N-C) |

| Intermolecular Interactions | Presence of N-H···O or N-H···N hydrogen bonds |

Thermogravimetric Analysis (TGA) for Thermal Behavior and Purity Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This method is valuable for assessing the thermal stability, decomposition profile, and purity of a compound. For instance, it can indicate the presence of residual solvent or water in the sample.

Specific TGA data for this compound has not been reported in the searched scientific literature. A TGA thermogram for a pure, anhydrous sample would be expected to show a stable baseline with no significant mass loss until the onset of thermal decomposition. The temperature at which decomposition begins would provide a measure of the compound's thermal stability. If the compound were a hydrate (B1144303) or contained residual solvent, a mass loss step would be observed at lower temperatures, corresponding to the evaporation of water or the solvent.

Chemical Reactivity and Derivatization of the 7 Amino 3 Ethylquinazolin 4 3h One Scaffold

Reactions Involving the 7-Amino Group (e.g., acylation, alkylation, Schiff base formation)

The 7-amino group of the 7-amino-3-ethylquinazolin-4(3H)-one scaffold is a key site for derivatization, readily undergoing various chemical transformations to produce a wide range of functionalized analogues.

Acylation: The amino group can be acylated to form amides. For instance, reaction with chloroacetyl chloride can introduce a reactive handle for further modifications. researchgate.net This chloroacetylamino derivative can then be reacted with various nucleophiles like thioglycolic acid, ethyl glycinate, or 2-aminoethanol to construct more complex side chains. researchgate.net

Alkylation: While direct N-alkylation of the 7-amino group is less commonly reported for this specific scaffold, alkylation of related quinazolinone systems is a well-established method for introducing alkyl groups. mdpi.com

Schiff Base Formation: A significant and widely utilized reaction of the 7-amino group is its condensation with various aldehydes and ketones to form Schiff bases (imines). nih.govekb.eg This reaction provides a straightforward method for introducing a diverse range of aromatic and heterocyclic moieties onto the quinazolinone core. The resulting imine bond (N=CH) is a characteristic feature confirmed by spectroscopic methods. arabjchem.orgnih.gov For example, 3-amino-2-methylquinazolin-4(3H)-one readily reacts with substituted benzaldehydes such as 4-chlorobenzaldehyde, 3-methoxybenzaldehyde, and 3-hydroxybenzaldehyde (B18108) to yield the corresponding Schiff base derivatives. nih.gov This strategy has been employed to synthesize a variety of quinazolinone-based Schiff bases with potential biological activities. nih.govekb.eg

Table 1: Examples of Schiff Base Derivatives from 3-Amino-2-methylquinazolin-4(3H)-one

| Aldehyde Reactant | Resulting Schiff Base | Yield (%) | Melting Point (°C) |

| Benzaldehyde | 3-(benzylideneamino)-2-methylquinazolin-4(3H)-one | 75 | 285 |

| 3-Methoxybenzaldehyde | 3-((3-methoxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | 52 | 237-239 |

| 3-Hydroxybenzaldehyde | 3-((3-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | 99 | 136-137 |

| 4-Chlorobenzaldehyde | 3-((4-chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one | 84 | 162-163 |

| 4-Ethoxybenzaldehyde | 3-((4-ethoxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | 46 | 129-130 |

| Thiophene-2-carbaldehyde | 3-((thiophen-2-ylmethylene)amino)-2-methylquinazolin-4(3H)-one | 66 | 170-172 |

Data compiled from reference nih.gov.

Transformations at the Quinazolinone Ring System (e.g., C-H functionalization, annulation)

The quinazolinone ring itself is a stable heterocyclic system, but it can undergo specific transformations to introduce further complexity. omicsonline.orgnih.gov

C-H Functionalization: While direct C-H functionalization of the this compound is not extensively detailed, related quinazolinone systems have been shown to undergo such reactions. For example, visible-light-promoted C-H alkylation has been used for the late-stage functionalization of various nitrogen-containing heteroarenes. organic-chemistry.org

Annulation: Annulation reactions, which involve the fusion of an additional ring onto the existing scaffold, can lead to the formation of more complex polycyclic systems. For instance, the reaction of 3-chloroacetylamino-2-ethoxyquinazolin-4(3H)-one with various reagents can lead to the formation of fused heterocyclic systems like quinazolinyl thiazolidine (B150603) and triazinoquinazoline. researchgate.net

The reactivity of the quinazolinone ring is influenced by tautomeric effects. omicsonline.orgnih.gov The presence of substituents can direct the reactivity to specific positions on the ring. For example, in 2-methyl-4(3H)-quinazolinone, a tautomeric equilibrium exists, which can influence its reactivity. omicsonline.orgnih.gov

Regioselective Modifications and Functionalization Strategies

Regioselectivity is a critical aspect of synthesizing specific quinazolinone derivatives. The inherent reactivity of the different positions on the quinazolinone ring allows for targeted modifications.

The C4 position of the quinazoline (B50416) ring is particularly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com In 2,4-dichloroquinazoline (B46505) precursors, the chlorine atom at the C4 position is regioselectively replaced by various amine nucleophiles, including anilines, benzylamines, and aliphatic amines. mdpi.com This regioselectivity has been consistently observed under different reaction conditions and is a cornerstone for the synthesis of 4-aminoquinazoline derivatives. mdpi.com

Furthermore, the substitution pattern on the benzene (B151609) ring of the quinazolinone scaffold can be controlled through the choice of starting materials. For example, starting from 4-chloro anthranilic acid allows for the synthesis of 7-chloro-substituted quinazolinones. researchgate.net Similarly, the use of 7-fluoro-6-nitroquinazolin-4(3H)-one as a precursor enables the regioselective introduction of substituents at the 7-position via nucleophilic aromatic substitution of the fluorine atom, followed by reduction of the nitro group to an amine. mdpi.comresearchgate.net

Synthesis of Hybrid Molecules Incorporating the this compound Core

The this compound scaffold is an excellent building block for the synthesis of hybrid molecules, where it is combined with other pharmacologically active moieties to create new chemical entities with potentially enhanced or novel biological properties.

One common strategy involves the formation of Schiff bases, as discussed previously, to link the quinazolinone core to other heterocyclic or aromatic systems. nih.gov For example, novel Schiff base derivatives containing a 4(3H)-quinazolinone moiety have been synthesized and evaluated for their antibacterial activities. nih.gov

Another approach is the synthesis of amide-containing hybrids. For instance, quinazolin-4(3H)-one-7-carboxamide derivatives have been prepared by coupling a quinazolinone carboxylic acid intermediate with various amines. nih.gov Additionally, amino acids have been incorporated into the quinazolinone structure by reacting a quinazolinone acid chloride with different amino acids. technion.ac.il

Hybrid molecules combining the quinazolinone scaffold with other heterocycles like morpholine (B109124) have also been synthesized. nih.gov These hybrids are designed to target multiple biological pathways and have shown promise in areas such as anticancer research. nih.gov The synthesis of these complex molecules often involves multi-step reaction sequences, starting from simple precursors like methyl anthranilate. nih.gov

Coordination Chemistry: Formation of Metal Complexes

The quinazolinone scaffold, particularly when functionalized with appropriate coordinating groups, can act as a ligand to form metal complexes. The nitrogen and oxygen atoms within the quinazolinone ring system, as well as donor atoms in the side chains, can coordinate with various metal ions.

Schiff base derivatives of quinazolin-4(3H)-ones are particularly effective ligands. For example, a Schiff base synthesized from 3-amino-2-methyl-4(3H)-quinazolinone and 3-hydroxybenzaldehyde has been used to form complexes with Cd(II), Ni(II), Zn(II), and Cu(II) ions. nih.gov In these complexes, the ligand coordinates to the metal center through the lactam oxygen and the azomethine nitrogen. nih.gov The formation of these metal complexes can significantly alter the biological properties of the parent ligand. ekb.egnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituents at Position 7 on Biological Activity

The substitution pattern at position 7 of the quinazolinone ring is a critical determinant of the molecule's pharmacological profile. Research has shown that even minor alterations at this position can lead to significant changes in biological activity and selectivity.

For instance, studies on quinazoline-based Receptor-Interacting Protein Kinase 2 and 3 (RIPK2/3) inhibitors have demonstrated that modifying position 7 is a viable strategy for tuning potency and specificity. nih.govresearchgate.net The introduction of different functional groups allows for fine-tuning the interaction with the target kinases, potentially leading to the development of highly selective inhibitors for inflammatory diseases and cancers. nih.govresearchgate.net In the context of anticancer activity, the presence of methoxy (B1213986) (-OCH3) groups at both positions 6 and 7 has been identified as essential for cytotoxicity in certain quinazoline (B50416) derivatives. rsc.org

Furthermore, investigations into epidermal growth factor receptor (EGFR) inhibitors revealed that bulkier substituents at the C-7 position are generally favorable for inhibitory activity. mdpi.com The replacement of a morpholine (B109124) moiety with piperazine (B1678402) or dimethylamine (B145610) at this position was found to conserve the compound's activity. mdpi.com In a different therapeutic area, SAR studies have indicated that the presence of a chlorine atom at position 7 enhances the anticonvulsant properties of quinazolinone derivatives. nih.gov The nature of the substituent at position 7 also influences the chemical reactivity of the scaffold; an ortho-directing group like fluorine at C-7 can direct nitration to the C-8 position. nih.gov

Table 1: Effect of Position 7 Substituents on Biological Activity

| Substituent at C-7 | Observed Effect | Therapeutic Area | Reference |

|---|---|---|---|

| Chlorine | Favors activity | Anticonvulsant | nih.gov |

| Methoxy (with C-6 Methoxy) | Essential for activity | Anticancer (Cytotoxicity) | rsc.org |

| Morpholine, Piperazine, Dimethylamine | Bulkier groups are favorable; activity conserved | Anticancer (EGFR Inhibition) | mdpi.com |

Role of the N-3 Ethyl Group on Compound Activity and Selectivity

The substituent at the N-3 position of the pyrimidine (B1678525) ring plays a pivotal role in modulating the activity and selectivity of quinazolinone-based compounds. While the subject compound features an ethyl group, extensive research has explored a wide array of substitutions at this position, revealing its significance in target interaction.

Studies on antiproliferative agents have shown that the nature of the N-3 substituent is crucial. For example, replacing the ethyl group with an allyl group in certain quinazolin-4-one hybrids resulted in a pronounced enhancement of antiproliferative effects, while a phenyl group at the same position led to lower potency. mdpi.com This highlights the sensitivity of the biological activity to the size, shape, and electronics of the N-3 substituent.

In the realm of antimicrobial agents, a substituted aromatic ring at the N-3 position is often considered essential for activity. nih.gov More broadly, substitutions with various moieties, including phenyl rings, heterocyclic systems, and aliphatic chains, have been linked to antimicrobial properties. researchgate.net Conversely, in the development of novel antibacterials targeting penicillin-binding proteins, the replacement of an N-3 aromatic ring with a non-aromatic group like 3-acetoxylpropyl led to a complete loss of activity, underscoring the importance of specific interactions mediated by this substituent. acs.org For many cytotoxic quinazolinones, a bulky side chain, such as a phenyl group, at position 3 is often a feature of successful compounds. nih.govmdpi.com

Table 2: Influence of N-3 Substituents on Quinazolinone Activity

| N-3 Substituent | Observed Effect | Biological Target/Activity | Reference |

|---|---|---|---|

| Allyl Group | More potent than ethyl or phenyl | Antiproliferative | mdpi.com |

| Phenyl Group | Often enhances activity | Cytotoxicity, Antimicrobial | nih.govnih.govmdpi.com |

| 3-Acetoxylpropyl | Complete loss of activity (vs. aromatic) | Antibacterial (PBP inhibition) | acs.org |

Influence of Modifications at Positions 2, 6, and 8 on Quinazolinone Activity

Positions 2, 6, and 8 on the quinazolinone scaffold are key hotspots for structural modification, significantly influencing the molecule's pharmacological properties. nih.govmdpi.com Strategic substitution at these sites has led to the optimization of various biological activities.

Position 2: The substituent at the C-2 position is critical for multiple therapeutic applications. For anticancer activity, the introduction of a chlorine atom at C-2 was found to be essential for the cytotoxicity of certain quinazoline hybrids. rsc.org In other studies, a propyl group at this position conferred greater potency compared to other alkyl substitutions. rsc.org Generally, for cytotoxic agents, an alkyl side chain at position 2 is a common feature. mdpi.com For antimicrobial applications, the presence of a methyl or thiol group at C-2 has been identified as important for activity. nih.gov A variety of other substitutions at this position have also been explored to generate novel antibacterial and antifungal agents. mdpi.com

Positions 6 and 8: The benzene (B151609) ring portion of the scaffold, particularly positions 6 and 8, provides another avenue for modulating bioactivity. The introduction of halogen atoms at these positions can significantly enhance antimicrobial effects. nih.gov Specifically, di-iodination at positions 6 and 8 has been shown to markedly improve antibacterial activity. nih.govresearchgate.net In addition to halogens, other modifications at these positions are actively explored. For instance, placing a basic side chain at C-8 has been investigated to define the optimal structural requirements for kinase inhibition. mdpi.com Furthermore, extensive work on modifying positions 6 and 7 has revealed that these changes can profoundly alter the potency and selectivity of compounds targeting RIPK2/3 kinases. nih.govresearchgate.net

Table 3: Summary of SAR at Positions 2, 6, and 8

| Position | Substituent | Observed Effect | Reference |

|---|---|---|---|

| 2 | Chlorine, Propyl, Alkyl chain | Essential for cytotoxicity, potent anticancer activity | rsc.orgmdpi.com |

| 2 | Methyl, Thiol | Essential for antimicrobial activity | nih.gov |

| 6 & 8 | Halogen (e.g., Iodine) | Improved antimicrobial/antibacterial activity | nih.govresearchgate.net |

| 6 & 7 | Various Modifications | Changes in selectivity and potency for RIPK2/3 kinases | nih.govresearchgate.net |

Analysis of Linker and Side Chain Effects on Potency and Target Engagement

The linkers and side chains appended to the core quinazolinone structure are instrumental in defining a compound's potency and its interaction with biological targets. The length, flexibility, and chemical nature of these components can be tailored to optimize pharmacological properties.

In the pursuit of phosphoinositide-3-kinase delta (PI3Kδ) inhibitors, molecular modeling guided the cyclization of a flexible open-chain linker into a more rigid five-membered pyrrolidine. nih.gov This conformational locking, combined with the strategic introduction of a methyl group (a "magic methyl") to prevent oxidative metabolism, successfully maintained or enhanced potency. nih.gov

The length of a linker is also a critical parameter. For dual EGFR/HER2 inhibitors based on a 4-anilino-quinazoline scaffold, structure-activity relationship (SAR) studies determined that a carbon chain linker of four atoms was optimal for the highest inhibitory activity. mdpi.com The chemical nature of the linker is equally important; replacing an amide linker with a methyl-amino linker in one series resulted in a nearly 50-fold decrease in inhibitory potency. mdpi.com

Side chains also play a direct role in target engagement. Docking studies of quinazolin-4(3H)-one derivatives designed as USP7 inhibitors predicted that their side chains form crucial hydrogen bonds with the enzyme's active site. nih.gov However, simply increasing the length of a side chain does not guarantee improved activity. In one study, extending an aminoalkyl side chain at the C8 position led to a general loss of kinase inhibitory potency. mdpi.com

Development of Predictive Models for Structure-Activity Relationships

To navigate the complex relationship between chemical structure and biological function, researchers increasingly rely on computational methods, particularly quantitative structure-activity relationship (QSAR) models. These predictive models are invaluable for designing new quinazolinone derivatives with enhanced activity and for prioritizing synthetic efforts.

Numerous QSAR studies have been successfully conducted on quinazolinone analogs for a wide range of biological targets. For example, a robust QSAR model was developed for a large dataset of 114 quinazolinone derivatives to predict their blocking activity against the angiotensin II type 1a (AT-1a) receptor. igi-global.com This model successfully identified key structural features that govern activity. igi-global.com

For matrix metalloproteinase-13 (MMP-13), an osteoarthritis target, 3D-QSAR models (CoMFA and CoMSIA) were constructed. nih.gov These models revealed that the electrostatic, hydrophobic, and hydrogen-bond acceptor fields of the molecules were the primary influencers of inhibitory activity. nih.gov Similar 3D-QSAR models have been built to guide the structural design of novel antitumor agents and to screen for new acetylcholinesterase inhibitors for Alzheimer's disease. rsc.orgnih.gov Both 2D and 3D-QSAR models have also been applied to design and predict the activity of quinazoline compounds against osteosarcoma, providing new design strategies for future chemotherapeutic drugs. frontiersin.org These computational approaches accelerate the drug discovery process by providing a rational basis for lead optimization. nih.gov

Computational and Theoretical Chemistry Investigations

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forecasting the affinity and interaction mode. For the quinazolinone scaffold, these studies are frequently employed to elucidate binding to various protein kinases, which are common targets in cancer therapy.

Docking studies on quinazolinone derivatives have successfully identified their interactions within the ATP-binding sites of several kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2). nih.gov The analysis typically reveals a set of critical amino acid residues responsible for anchoring the ligand.

Key interactions for the quinazolinone core often involve:

Hydrogen Bonds: The quinazolinone ring system, with its carbonyl oxygen and nitrogen atoms, is well-suited to form hydrogen bonds. For instance, in studies with EGFR, a key hydrogen bond is often observed with the backbone NH of Met793 in the hinge region. nih.gov Similarly, interactions with residues like Leu83, Asp86, and Gln131 are critical for binding to CDK2. nih.gov

Pi-Interactions: The aromatic nature of the quinazoline (B50416) structure facilitates various π-interactions, including π-π stacking with aromatic residues like Phenylalanine (Phe) and π-alkyl or π-cation interactions with residues such as Alanine (Ala), Valine (Val), Leucine (Leu), and Lysine (Lys). nih.govnih.gov These hydrophobic and electrostatic interactions are vital for stabilizing the ligand within the binding pocket. nih.gov

Table 1: Representative Molecular Docking Interactions for Quinazolinone Derivatives with Protein Kinase Targets

| Target Protein | Representative Interacting Residues | Type of Interaction | Reference |

| EGFR | Met793, Thr790, Lys745, Leu844 | Hydrogen Bond, π-cation, π-alkyl | nih.gov |

| HER2 | Met801, Leu800, Asp863, Thr862 | Hydrogen Bond, π-alkyl | nih.gov |

| CDK2 | Leu83, Asp86, His84, Ala31 | Hydrogen Bond, π-π Stacking, π-alkyl | nih.gov |

| BRD4 | Asn433 | Hydrogen Bond | nih.gov |

| VEGFR2 | Cys919, Asp1046 | Hydrogen Bond | nih.gov |

This table summarizes common interactions found for various quinazolinone derivatives, which would be anticipated for 7-amino-3-ethylquinazolin-4(3H)-one.

The primary output of a docking simulation is a score that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate stronger binding. For quinazolinone analogs targeting EGFR, docking scores have been shown to correlate well with their experimentally determined inhibitory activities. nih.gov For example, designed compounds based on a quinazolinone scaffold achieved superior docking scores (ranging from -171.379 to -179.138) compared to the known drug Gefitinib (B1684475) (-127.495), suggesting stronger binding affinity. nih.gov

Furthermore, the stability of the predicted binding pose is critical. The lack of key interactions, such as hydrogen bonds with residues like Ser904 or Tyr896 in the PARP1 binding site, can lead to reduced binding stability and lower affinity. nih.gov Analysis of the ligand's conformation upon binding reveals whether it adopts a stable, low-energy state within the receptor's active site, which is a prerequisite for effective biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This allows for the prediction of activity for novel or untested molecules.

For quinazolin-4(3H)-one derivatives, robust 3D-QSAR models have been developed to predict their inhibitory activity against targets like EGFR. nih.govresearchgate.net These models are built using a "training set" of molecules with known activities and then validated using a "test set." The quality of a QSAR model is judged by several statistical parameters. A reliable model is characterized by a high squared correlation coefficient (R²) for the training set, a high cross-validated correlation coefficient (Q²), and a high predictive correlation coefficient (R²pred) for the external test set. nih.govresearchgate.net

Table 2: Statistical Validation Parameters for a Representative 3D-QSAR Model of Quinazolinone Analogs as EGFR Inhibitors

| Model Type | R² (Training Set) | Q² (Cross-validation) | R²pred (Test Set) | Reference |

| CoMFA | 0.855 | 0.570 | 0.657 | nih.gov |

| CoMSIA | 0.895 | 0.599 | 0.681 | nih.gov |

CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are common 3D-QSAR methods. The data indicates that the CoMSIA model provided a slightly better statistical quality and predictive power.

These validated models can then be used to predict the activity of new molecules, such as this compound, guiding synthetic efforts toward compounds with potentially higher potency. researchgate.net

A significant advantage of QSAR modeling, particularly 3D-QSAR, is the generation of contour maps. These maps visualize the regions around the molecule where certain physicochemical properties are predicted to influence biological activity. researchgate.net

Steric Fields: Green contours indicate regions where bulky substituents are favored, while yellow contours show where they are disfavored.

Electrostatic Fields: Blue contours highlight areas where electropositive groups increase activity, whereas red contours indicate where electronegative groups are preferred.

In studies of quinazolinone analogs, CoMSIA models have identified that favorable steric bulk at certain positions and specific electrostatic and hydrophobic characteristics are key to enhancing EGFR inhibition. nih.gov In 2D-QSAR studies, descriptors such as molecular connectivity indices (chi) and shape indices (kappa) have also been found to correlate with the activity of quinazolone derivatives as tyrosine kinase inhibitors. nih.gov These descriptors provide quantitative insights into the structural features essential for the desired biological effect.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Target Complexes

While molecular docking provides a static snapshot of the ligand-receptor interaction, MD simulations offer a dynamic view, simulating the movements of the atoms in the complex over time. nih.gov This is used to assess the stability of the docked pose and refine the understanding of the binding interactions. frontiersin.orgresearchgate.net

MD simulations performed on quinazolinone derivatives complexed with targets like VEGFR2 have been used to evaluate the stability of the system. nih.gov Key analyses include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over the simulation time. A stable RMSD value, typically fluctuating within 1-3 Å, indicates that the complex has reached equilibrium and the ligand remains stably bound in its initial docked pose. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible regions of the protein. Residues in the binding site that interact with the ligand are expected to show lower fluctuation, indicating a stable interaction. nih.gov

Hydrogen Bond Analysis: MD simulations allow for the monitoring of hydrogen bonds over time. The persistence of key hydrogen bonds, such as those observed in docking, for a high percentage (>90%) of the simulation time provides strong evidence for their importance in anchoring the ligand. nih.gov

These simulations confirm whether the interactions predicted by docking are maintained in a more physiologically realistic, dynamic environment, thus providing a higher level of confidence in the proposed binding mode of compounds like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of chemical compounds. For this compound, DFT calculations, often at the B3LYP/6-31G* or B3LYP/6-31+G* level of theory, are employed to optimize the ground-state geometry and determine key quantum chemical parameters. nih.govsemanticscholar.orgresearchgate.net These calculations provide insights into the molecule's stability, electronic properties, and potential interaction mechanisms.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO energy correlates with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (Egap), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govsemanticscholar.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's behavior. nih.gov These parameters, derived from the foundational DFT calculations, help in predicting how this compound will interact in a biological system.

Table 1: Key Quantum Chemical Parameters from DFT Calculations

| Parameter | Symbol | Significance |

| HOMO Energy | EHOMO | Represents the electron-donating capacity. |

| LUMO Energy | ELUMO | Represents the electron-accepting capacity. |

| Energy Gap | Egap | Indicates chemical stability and reactivity. nih.gov |

| Ionization Potential | IP | The minimum energy required to remove an electron. |

| Electron Affinity | EA | The energy released when an electron is added. nih.gov |

| Electronegativity | χ | The ability of an atom to attract bonding electrons. nih.gov |

| Hardness | η | Measures resistance to change in electron distribution. nih.gov |

| Softness | S | The reciprocal of hardness, indicating polarizability. nih.gov |

| Electrophilicity Index | ω | Measures the propensity to accept electrons. nih.gov |

These theoretical calculations are crucial for building quantitative structure-activity relationship (QSAR) models, which correlate the computed molecular properties with observed biological activities. nih.govsemanticscholar.org

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Compound Profiling

In silico ADME prediction is an essential step in early-stage drug discovery, allowing for the computational screening of compounds to evaluate their potential pharmacokinetic profiles. nih.gov For this compound, various computational tools and web servers, such as SwissADME, are utilized to predict its absorption, distribution, metabolism, and excretion properties. actascientific.comidaampublications.inpnrjournal.com This profiling helps to identify potential liabilities and guide the design of derivatives with more favorable drug-like characteristics. nih.gov

These predictions are based on the molecule's physicochemical properties, which are also calculated. Key properties include molecular weight, the logarithm of the partition coefficient (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These factors are used to evaluate compliance with established drug-likeness rules, such as Lipinski's Rule of Five, which helps to assess the likelihood of a compound being orally bioavailable. pnrjournal.com

Studies on similar quinazolin-4(3H)-one derivatives have shown predictions of high gastrointestinal (GI) absorption. actascientific.compnrjournal.com For instance, some series of these compounds have predicted human oral absorption rates between 77% and 100%. nih.gov However, predictions for blood-brain barrier (BBB) penetration often indicate that these molecules are non-permeant, which can be advantageous in avoiding central nervous system side effects. idaampublications.in

Metabolism predictions often focus on the interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. In silico models can predict whether this compound is likely to be a substrate or an inhibitor of key CYP isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. actascientific.com For example, analyses of related quinazolinone analogs have suggested they may act as inhibitors for enzymes such as CYP1A and CYP2D6. actascientific.com

Table 2: Predicted ADME Properties for Quinazolinone Scaffolds

| ADME Parameter | Predicted Outcome for Similar Compounds | Significance |

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral absorption. actascientific.compnrjournal.com |

| Blood-Brain Barrier (BBB) Permeation | Non-permeant | Suggests a lower likelihood of CNS side effects. idaampublications.in |

| Skin Permeation (Log Kp) | Good | Indicates potential for transdermal delivery. actascientific.com |

| CYP450 Inhibition | Potential inhibitor of specific isoforms (e.g., CYP1A, CYP2D6) | Predicts potential for drug-drug interactions. actascientific.com |

| P-glycoprotein (P-gp) Substrate | Varies | Determines if the compound may be subject to efflux from cells. |

Table 3: Predicted Physicochemical and Drug-Likeness Parameters

| Parameter | Typical Value Range for Quinazolinones | Drug-Likeness Rule |

| Molecular Weight | < 500 Da | Lipinski, Ghose, Veber |

| LogP (Lipophilicity) | < 5 | Lipinski |

| Hydrogen Bond Donors | < 5 | Lipinski |

| Hydrogen Bond Acceptors | < 10 | Lipinski |

| Molar Refractivity | 40-130 | Ghose |

| Bioavailability Score | ~0.55 | SwissADME |

These in silico assessments provide a comprehensive profile of this compound, highlighting its potential strengths as a drug candidate while flagging areas that may require optimization. actascientific.comnih.gov

Advanced Analytical Methodologies for Complex Matrices

Development of Hyphenated Techniques for Trace Analysis (e.g., LC-MS/MS, GC-MS)

The detection of trace amounts of 7-amino-3-ethylquinazolin-4(3H)-one, particularly in biological fluids and environmental samples, relies heavily on the use of hyphenated analytical techniques. These methods couple the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the cornerstone for the trace analysis of quinazolinone derivatives. The inherent polarity and thermal lability of many quinazolinones, including this compound, make them well-suited for LC separation. Reversed-phase chromatography, often employing C18 columns, is typically used to achieve separation from matrix components.

A critical aspect of LC-MS/MS method development is the optimization of mass spectrometric parameters. For this compound, this involves operating the mass spectrometer in positive electrospray ionization (ESI) mode. The protonated molecule [M+H]⁺ serves as the precursor ion. Collision-induced dissociation (CID) of this precursor ion generates specific product ions that are monitored in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Gradient | Optimized for separation |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ | Calculated m/z |

| Product Ion 1 | Hypothetical m/z |

| Product Ion 2 | Hypothetical m/z |

| Collision Energy | Optimized for fragmentation |

| Dwell Time | 100 ms |

Note: Specific m/z values are dependent on the exact mass of the compound and would be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS):

While less common for polar compounds like this compound, GC-MS can be employed for its analysis, often requiring a derivatization step to increase volatility and thermal stability. Derivatization with agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the primary amine and amide functionalities into their respective trimethylsilyl (B98337) derivatives.

GC-MS analysis offers high chromatographic resolution. Electron ionization (EI) is typically used, and the resulting fragmentation pattern provides a characteristic mass spectrum that can be used for identification and quantification.

Application of Chromatographic Methods for Purity and Quantitative Analysis in Research Samples

The assessment of purity and the precise quantification of this compound in research samples are crucial for ensuring the reliability and reproducibility of experimental results. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used and robust method for these purposes.

For purity analysis, a gradient HPLC method is developed to separate the main compound from any potential impurities, including starting materials, byproducts, and degradation products. The peak area percentage of the main compound relative to the total peak area of all components provides an estimation of its purity.

For quantitative analysis, a calibration curve is constructed using certified reference standards of this compound. The concentration of the compound in unknown samples is then determined by interpolating their peak areas from the calibration curve.

Table 2: Representative HPLC Method for Purity and Quantitative Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 10-90% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Bioanalytical Method Development for In Vitro and In Vivo (Animal) Studies

The evaluation of the biological activity of this compound requires the development of validated bioanalytical methods to measure its concentration in biological matrices such as plasma, serum, and tissue homogenates. LC-MS/MS is the preferred technique for these applications due to its superior sensitivity, selectivity, and speed.

Method development for bioanalysis involves several key steps:

Sample Preparation: Efficient extraction of the analyte from the biological matrix is essential to remove interfering substances and concentrate the analyte. Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Internal Standard Selection: An appropriate internal standard (IS), often a stable isotope-labeled version of the analyte or a structurally similar compound, is crucial for accurate quantification, as it compensates for variability in sample processing and instrument response.

Method Validation: The developed method must be rigorously validated according to regulatory guidelines. Validation parameters include selectivity, sensitivity (lower limit of quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability.

Table 3: Illustrative Bioanalytical Method Validation Parameters

| Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS. |

| LLOQ | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%. |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ). |

| Recovery | Consistent and reproducible across the concentration range. |

| Matrix Effect | Within acceptable limits, ensuring no significant ion suppression or enhancement. |

| Stability | Stable under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term). |

Methodologies for Studying Metabolite Identification (Excluding Human Metabolism)

Understanding the metabolic fate of this compound is crucial for interpreting its pharmacological and toxicological profiles in non-human preclinical studies. In vitro and in vivo animal models are employed to identify potential metabolites.

In Vitro Metabolism:

In vitro studies typically utilize liver microsomes, S9 fractions, or hepatocytes from various animal species (e.g., rat, mouse, dog). These systems contain the necessary drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes. The compound is incubated with these preparations, and the resulting mixture is analyzed by high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) or Orbitrap MS, coupled with liquid chromatography.

The high mass accuracy and resolution of HRMS allow for the determination of the elemental composition of potential metabolites. Tandem mass spectrometry (MS/MS) experiments are then performed to elucidate the structure of the metabolites by analyzing their fragmentation patterns. Common metabolic pathways for quinazolinone derivatives include oxidation, hydroxylation, N-dealkylation, and glucuronidation.

In Vivo Animal Studies:

Following administration of this compound to laboratory animals, biological samples such as plasma, urine, and feces are collected over a time course. These samples are then processed and analyzed using LC-HRMS/MS to identify the metabolites formed in a whole-organism setting. Comparing the metabolite profiles from in vivo studies with those from in vitro experiments helps to provide a more complete picture of the compound's biotransformation.

Table 4: Potential Metabolic Transformations of this compound

| Metabolic Reaction | Potential Site of Modification |

| Phase I Reactions | |

| Hydroxylation | Aromatic ring, ethyl group |

| N-deethylation | At position 3 |

| Oxidation | Ethyl group to carboxylic acid |

| Phase II Reactions | |

| Glucuronidation | Amino group, hydroxylated metabolites |

| Sulfation | Amino group, hydroxylated metabolites |

Future Research Directions and Perspectives

Design and Synthesis of Novel 7-Amino-3-ethylquinazolin-4(3H)-one Analogues with Enhanced Biological Potency and Selectivity

The development of novel analogues of this compound with improved biological activity and selectivity is a key area of future research. nih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial in guiding the design of these new compounds. mdpi.comnih.govnih.govnih.gov By systematically modifying the substituents at various positions of the quinazolinone ring, researchers can identify key structural features responsible for pharmacological activity. mdpi.comnih.govmdpi.com

For instance, substitutions at the 2, 6, and 8 positions of the quinazolinone ring have been shown to be significant for various biological activities. mdpi.comnih.gov Additionally, the introduction of different heterocyclic moieties at the 3-position can enhance the therapeutic potential. mdpi.comnih.gov The synthesis of a novel series of 7-substituted-4(3H)-quinazolinones has demonstrated that these compounds can serve as valuable models for designing more active analogues. nih.govresearchgate.net

Table 1: Examples of Quinazolinone Derivatives and their Biological Activities

| Compound/Derivative | Biological Activity | Key Findings | Reference |

| 7-substituted-4(3H)-quinazolinones | Antitumor, Anticonvulsant | Compound 7 showed broad-spectrum antitumor activity, while compounds 9 and 18 were selective for leukemia cell lines. Compounds 3, 15, 16, 18, 19, and 20 exhibited significant anticonvulsant activity. | nih.gov |

| Quinazolinone-2-carboxamide derivatives | Antimalarial | A potent inhibitor was developed that was 95-fold more active than the initial hit, showing a fast in-vitro killing profile against resistant malaria strains. | mdpi.com |

| Quinazolinone benzoates | Anti-tuberculosis | Four compounds displayed significant activity against Mycobacterium tuberculosis. | mdpi.com |

| 2-(Arylmethylthio)-3-phenylquinazolin-4-ones | Antiplatelet aggregation | Four derivatives were effective in preventing platelet aggregation induced by adenine (B156593) diphosphate (B83284) (ADP) and arachidonic acid. | nih.gov |

Further Elucidation of Molecular Mechanisms and Off-Target Effects

A deeper understanding of the molecular mechanisms of action of this compound and its derivatives is essential for their development as therapeutic agents. nih.gov This includes identifying their primary molecular targets and elucidating the signaling pathways they modulate. For example, some quinazolinone derivatives have been shown to inhibit enzymes like epidermal growth factor receptor (EGFR) and dihydrofolate reductase (DHFR). nih.govnih.gov

Exploration of Diverse Biological Applications Beyond Current Scope

The biological activities of quinazolinone derivatives extend beyond their well-documented anticancer and antimicrobial effects. nih.govmdpi.com Future research should explore the potential of this compound and its analogues in other therapeutic areas, such as anti-inflammatory, antiviral, and antimalarial applications. mdpi.com

Furthermore, the application of quinazolinones is not limited to medicine. There is growing interest in their use in agrochemistry as fungicides, herbicides, and insecticides. mdpi.comacs.org For instance, certain quinazolinone derivatives have shown promising antifungal activity against various plant pathogens. acs.org The exploration of this compound in this context could lead to the development of novel crop protection agents. mdpi.com Some quinazolinone derivatives have also been investigated for their luminescent properties, suggesting potential applications in bioimaging. rsc.org

Integration of Artificial Intelligence and Machine Learning in Quinazolinone Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development, and quinazolinone research is no exception. globalresearchonline.net These computational tools can be employed in various stages of the research pipeline.